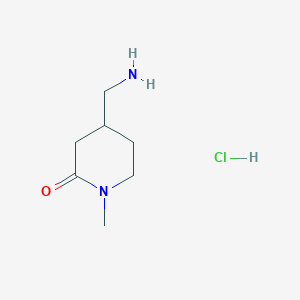

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-1-methylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h6H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQJMYFEABWILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-14-0 | |

| Record name | 2-Piperidinone, 4-(aminomethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Nitromethyl Intermediate Reduction

One of the most documented and industrially relevant routes involves the synthesis of a nitromethyl intermediate, followed by catalytic hydrogenation to the aminomethyl derivative. This approach is outlined in patent literature describing the preparation of related piperidin-4-ol derivatives and their conversion to aminomethyl analogs.

Step 1: Formation of 1-methyl-4-(nitromethyl)piperidin-4-ol

- React 1-methylpiperidin-4-one with nitromethane in the presence of sodium methoxide in ethanol.

- Stir at room temperature for 48 hours to allow the nitroalkylation at the 4-position.

- Isolate the solid nitromethyl piperidin-4-ol by filtration and washing.

- Yield: Approximately 80.4%.

Step 2: Catalytic Hydrogenation to 4-(aminomethyl)-1-methylpiperidin-4-ol

- Subject the nitromethyl intermediate to hydrogenation using Raney nickel catalyst in methanol under hydrogen atmosphere at room temperature for 20 hours.

- Filter and evaporate solvent to obtain the aminomethyl derivative without further purification.

- Yield: Approximately 74%.

Step 3: Conversion to Hydrochloride Salt

- Dissolve the aminomethyl piperidin-4-ol in glacial acetic acid.

- Cool to 0°C and add sodium nitrite solution slowly to diazotize.

- After overnight reaction, extract with dichloromethane, adjust pH, and crystallize the hydrochloride salt from isopropanol.

- Dry under vacuum to obtain 4-(aminomethyl)-1-methylpiperidin-2-one hydrochloride.

- Yield: Around 87%.

This method benefits from relatively mild conditions and good overall yields, making it suitable for scale-up and industrial application.

Preparation of 4-Piperidone Hydrochloride Hydrate as a Key Intermediate

An alternative approach focuses on the preparation of 4-piperidone hydrochloride hydrate, which can be further transformed into the target compound.

Etherification of N-Carbethoxy-4-piperidone

- React N-Carbethoxy-4-piperidone with trimethyl orthoformate in methanol under acidic catalysis (e.g., p-toluene sulphonic acid) at 25–40°C.

- This yields N-Carbethoxy-4,4-dimethoxypiperidine after heating at around 62°C for 60 minutes.

- Yield: Approximately 82.9% with purity >99%.

Hydrolysis and Formation of 4-Piperidone Hydrochloride Hydrate

- Treat 4,4-dimethoxypiperidine with concentrated hydrochloric acid (30%) at low temperature (10°C).

- Gradually raise temperature to 75°C and maintain for 4 hours to obtain 4-piperidone hydrochloride hydrate.

- Purify by distillation of excess HCl under vacuum, followed by crystallization from isopropanol.

- Yield: Approximately 86.37% with assay purity around 98%.

This process is noted for its simplicity, environmental friendliness, and high purity of the product, making it a valuable intermediate for further functionalization to the aminomethyl derivative.

Comparative Data Table of Preparation Methods

| Step/Method | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitromethylation + Hydrogenation (Patented route) | 1-methylpiperidin-4-one, nitromethane, MeONa, EtOH, Raney Ni, H2 | 74-87 | Not specified | Multi-step, mild conditions, scalable |

| Etherification of N-Carbethoxy-4-piperidone | Trimethyl orthoformate, PTSA, MeOH, 25-62°C | 82.9 | 99.05 | High purity intermediate |

| Hydrolysis to 4-piperidone HCl hydrate | Conc. HCl, 10-75°C, isopropanol crystallization | 86.37 | 98.08 | Environmentally friendly, high yield |

Detailed Research Findings and Analysis

Reaction Monitoring and Purity Control: Gas chromatography (GC) is used extensively to monitor reaction completion, particularly for the etherification and hydrolysis steps, ensuring the absence of starting materials and by-products.

Catalyst Selection: Acid catalysts such as p-toluene sulphonic acid are preferred for etherification due to their efficiency and ease of removal, while Raney nickel is effective for selective hydrogenation of nitro groups without over-reduction.

Temperature Control: Precise temperature control during addition of reagents and reaction phases is critical to maximize yield and minimize side reactions, especially during diazotization and crystallization steps.

Environmental and Industrial Considerations: The described processes emphasize green chemistry principles, including the use of methanol as a solvent, avoidance of heavy metals (except Raney nickel, which is recoverable), and minimization of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

Chemical Properties and Reactivity

The compound contains a piperidine ring with an amino group, making it reactive in nucleophilic substitution reactions. Its ability to form derivatives through reactions with electrophiles is crucial for synthesizing complex organic molecules. Key reactions include:

- Formation of Imines : Reacting with aldehydes or ketones.

- Acylation Reactions : Leading to the formation of amides when reacted with acyl chlorides or anhydrides.

- Dual Inhibition of Histone Deacetylases (HDACs) : This property is particularly relevant in cancer research as it can influence gene expression and tumor progression.

Cancer Research

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride has been studied for its ability to inhibit HDACs, which play a critical role in cancer cell growth and differentiation. By modulating epigenetic factors, this compound presents potential therapeutic applications in oncology.

Neuroprotective Properties

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in cellular regulation. The compound's mechanism of action may involve:

- Binding Affinity Studies : Investigating its interactions with HDACs to elucidate the pathways involved in its therapeutic effects.

- Synergistic Effects : Exploring its combination with other small molecules to enhance anti-cancer efficacy.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride (CAS: 1286265-79-9)

- Molecular Formula : C₁₂H₁₇N₃O·2HCl

- Molecular Weight : 292.2 g/mol

- Key Features: Contains a piperidine ring with an aminomethyl group and a pyridin-4-yl methanone substituent. Used in R&D for drug discovery but lacks GHS hazard classification, suggesting lower acute toxicity compared to other piperidine derivatives .

- Applications : Primarily in medicinal chemistry for kinase inhibitors or receptor modulators.

Dyclonine Hydrochloride (CAS: 536-43-6)

- Molecular Formula: C₁₈H₂₇NO₂·HCl

- Molecular Weight : 325.9 g/mol

- Key Features: A piperidine derivative with a butoxy group and phenylpropanone moiety. Acts as a local anesthetic with rapid mucosal penetration and prolonged duration (up to 60 minutes) .

- Applications : Clinically used in throat sprays and topical anesthetics.

1-Aminopyrrolidin-2-one Hydrochloride (CAS: 20386-22-5)

- Molecular Formula : C₄H₈N₂O·HCl

- Molecular Weight : 136.58 g/mol

- Key Features: A five-membered pyrrolidinone ring with an amino group. Higher melting point (227°C) than the target compound, indicating superior thermal stability .

- Applications : Intermediate in peptide synthesis and antimicrobial agents.

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Molecular Formula: C₂₂H₂₅NO₄

- Molecular Weight : 367.44 g/mol

- Key Features :

- Applications : Explored in antibacterial and antifungal drug development.

Comparative Analysis

Structural and Physicochemical Properties

| Property | 4-(Aminomethyl)-1-methylpiperidin-2-one HCl | 4-(Aminomethyl)piperidin-1-ylmethanone HCl | Dyclonine HCl | 1-Aminopyrrolidin-2-one HCl |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 215.12 | 292.2 | 325.9 | 136.58 |

| Ring Size | 6-membered (piperidin-2-one) | 6-membered (piperidine) | 6-membered (piperidine) | 5-membered (pyrrolidin-2-one) |

| Key Substituents | Aminomethyl, methyl | Aminomethyl, pyridinyl methanone | Butoxy, phenylpropanone | Amino |

| Melting Point | Not reported | Not reported | ~200°C (decomposes) | 227°C |

| Solubility | High (dihydrochloride salt) | Moderate (polar groups) | Low in water | Moderate |

Functional and Application Differences

- Bioactivity: Dyclonine HCl and the piperidin-4-one derivative in exhibit direct pharmacological effects (anesthetic, antimicrobial), whereas 4-(Aminomethyl)-1-methylpiperidin-2-one HCl is primarily a synthetic intermediate .

- Chemical Reactivity: The aminomethyl group in the target compound allows for nucleophilic substitutions or condensations, while the pyridinyl methanone in enables coordination chemistry for metal-catalyzed reactions.

- Thermal Stability: The pyrrolidinone derivative’s higher melting point suggests better suitability for high-temperature processes compared to the target compound .

Biological Activity

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with various neurotransmitter receptors and its implications in treating neurological disorders.

- Chemical Formula : C₇H₁₄ClN₃O

- CAS Number : 1630907-14-0

- Molecular Weight : 175.66 g/mol

The biological activity of this compound is largely attributed to its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These receptors are critical in regulating mood, anxiety, and other cognitive functions.

Target Receptors

| Receptor | Function |

|---|---|

| 5-HT1A | Modulates anxiety and depression |

| 5-HT7 | Involved in mood regulation and cognition |

Biochemical Pathways

The compound influences serotoninergic pathways by acting as a ligand for the aforementioned receptors. This interaction can lead to modulation of intracellular signaling cascades, such as cyclic AMP (cAMP) levels, which play a vital role in cellular metabolism and neurotransmission.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anxiolytic Effects : Due to its affinity for serotonin receptors, the compound may exhibit anxiolytic properties, potentially beneficial in treating anxiety disorders.

- Neuroprotective Properties : Studies suggest that it may protect neuronal cells from damage, making it a candidate for neurodegenerative disease therapies.

- Antidepressant Activity : The modulation of serotonin pathways indicates potential antidepressant effects.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy and safety of this compound:

Study 1: Anxiolytic Effects

In a controlled animal study, administration of varying doses of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The effective dose range was found to be between 10 mg/kg and 30 mg/kg.

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. Results showed that pre-treatment with the compound significantly reduced cell death in neuronal cultures exposed to oxidative agents.

Dosage and Administration

The dosage of this compound varies based on the intended therapeutic application. Initial studies suggest:

- Low Dose (10 mg/kg) : Exhibits therapeutic effects with minimal side effects.

- High Dose (30 mg/kg) : Shows enhanced efficacy but may increase the risk of adverse effects.

Safety Profile

Toxicological assessments indicate that while the compound has potent biological activity, it also presents a safety profile that requires further investigation. Long-term studies are essential to establish its safety for human use.

Q & A

Basic Research Questions

How can the synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride be optimized for high purity?

Methodological Answer:

- Reaction Condition Screening : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst ratio) and assess yield/purity. For example, ICReDD’s computational reaction path search methods can narrow optimal conditions .

- Purification Techniques : Employ recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, gradient elution). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

- Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.

What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Elucidation :

- Purity Assessment :

- HPLC-UV/MS : Use impurity-specific columns (e.g., LGC Standards’ protocols for pharmaceutical impurities) .

- Elemental Analysis : Verify Cl⁻ content matches theoretical molecular weight (e.g., 292.2 g/mol for a related piperidine hydrochloride) .

How should researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B guidelines), and humidity (75% RH). Monitor degradation via HPLC .

- pH Stability : Test solubility and integrity in buffers (pH 1–12). Piperidin-2-one derivatives often degrade in strongly acidic/basic conditions .

- Long-Term Storage : Store in airtight, light-protected containers at –20°C (as per dopamine hydrochloride protocols) .

Advanced Research Questions

How can computational methods predict reaction pathways for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to model transition states and intermediates. ICReDD’s workflow combines these with experimental feedback .

- Machine Learning : Train models on reaction databases (e.g., PubChem) to predict optimal catalysts/solvents. Chemical software like Schrödinger’s Suites enables virtual screening .

- Kinetic Modeling : Simulate reaction networks to identify rate-limiting steps (e.g., aminomethylation vs. cyclization) .

How to resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

- Data Cross-Validation : Compare NMR shifts with analogs (e.g., 4-MPHP hydrochloride in ) .

- Dynamic NMR Experiments : Use variable-temperature ¹H NMR to detect conformational exchange in the piperidin-2-one ring.

- DFT Calculations : Predict theoretical NMR/IR spectra (B3LYP/6-31G* level) and match experimental data .

What strategies exist for impurity profiling and quantification in this compound?

Methodological Answer:

- Impurity Identification :

- LC-HRMS : Detect trace impurities (e.g., des-methyl byproducts) using high-resolution mass spectrometry .

- Synthesis-Specific Byproducts : Reference EP/Ph. Eur. impurity standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) .

- Quantitative Methods :

- qNMR : Use deuterated solvents and internal standards (e.g., maleic acid) for absolute quantification .

How to design experiments to study its interactions with biological targets (e.g., enzymes/receptors)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.